3,6-Dihydroxy-10,10-dimethylanthrone is an organic compound with the molecular formula and a molecular weight of 254.28 g/mol. This compound is characterized by its anthrone structure, which includes two hydroxyl groups at the 3 and 6 positions and two methyl groups at the 10 position. The presence of these functional groups significantly influences its chemical properties and biological activities.
The compound is often used in research settings due to its unique reactivity and potential applications in various fields, including medicine and dye production. Its stable chromophore makes it particularly valuable in the synthesis of dyes and pigments, while its biological properties have drawn interest for further investigation into antimicrobial and anticancer activities.
The major products from these reactions include quinones from oxidation, hydroquinones from reduction, and various substituted anthrones from substitution reactions.
Research indicates that 3,6-Dihydroxy-10,10-dimethylanthrone exhibits significant biological activities. It has been studied for its potential antimicrobial properties, which may make it useful in developing treatments for infections. Additionally, its anticancer properties are under investigation, with studies suggesting that it may influence cellular pathways related to cancer progression. The mechanism of action likely involves interactions with biological molecules through hydrogen bonding and redox reactions that affect oxidative stress pathways in cells .
The synthesis of 3,6-Dihydroxy-10,10-dimethylanthrone typically involves several steps:
Industrial methods may optimize these processes for higher yields and cost-effectiveness by recycling intermediates and using readily available raw materials.
3,6-Dihydroxy-10,10-dimethylanthrone finds applications across various fields:
The interactions of 3,6-Dihydroxy-10,10-dimethylanthrone with biological targets have been a focus of research. Its hydroxyl groups allow it to form hydrogen bonds with various biomolecules, potentially influencing their function. Additionally, the compound's ability to participate in redox reactions may modulate oxidative stress pathways within cells . These interactions are crucial for understanding its biological activity and therapeutic potential.
Several compounds are structurally similar to 3,6-Dihydroxy-10,10-dimethylanthrone:
3,6-Dihydroxy-10,10-dimethylanthrone is unique due to the combination of both hydroxyl and dimethyl groups. This specific arrangement confers distinct chemical reactivity and enhances its biological activity compared to its analogs . The presence of multiple functional groups allows for diverse chemical transformations and interactions within biological systems.
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3,6-Dihydroxy-10,10-dimethylanthrone | Hydroxyl groups at positions 3 and 6; dimethyl at position 10 | Antimicrobial and anticancer properties |
| 10,10-Dimethylanthrone | Dimethyl substitution only | Lacks hydroxyl functionality |
| Anthrone | Parent compound without substitutions | Basic anthracene structure |
| Hydroxyanthrones | Hydroxyl substitutions vary | Different substitution patterns |
This comparison highlights how the specific arrangement of functional groups in 3,6-Dihydroxy-10,10-dimethylanthrone contributes to its unique properties among similar compounds.
The Grignard reaction represents one of the most fundamental and versatile synthetic approaches for the preparation of 3,6-dihydroxy-10,10-dimethylanthrone from anthraquinone precursors . This organometallic methodology exploits the nucleophilic character of Grignard reagents to facilitate carbon-carbon bond formation at the central carbonyl position of the anthracene scaffold [2].
The preparation of methylmagnesium bromide, the key Grignard reagent in this synthesis, requires strict adherence to anhydrous conditions [3]. The formation of this organomagnesium compound involves the reaction of methyl bromide with magnesium metal turnings in anhydrous tetrahydrofuran, typically conducted under inert atmosphere at temperatures ranging from 0 to 25 degrees Celsius [4]. Research has demonstrated that the addition of a catalytic amount of iodine crystals can facilitate the initiation of Grignard formation, particularly when using freshly activated magnesium surfaces [5].
The subsequent reaction between the prepared methylmagnesium bromide and anthraquinone precursors proceeds through a nucleophilic addition mechanism [6]. The negatively polarized carbon atom of the Grignard reagent attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated during aqueous workup [2]. Industrial implementations of this reaction require precise temperature control to manage the highly exothermic nature of the process, with temperatures maintained between negative 10 and positive 15 degrees Celsius to prevent runaway reactions [7].
Yield optimization studies have revealed that stoichiometric control plays a critical role in achieving high conversion rates [8]. The use of a slight excess of Grignard reagent, typically 1.2 to 1.5 equivalents relative to the anthraquinone substrate, has been shown to improve yields from 65 to 85 percent while minimizing the formation of over-alkylated byproducts [9]. The reaction time optimization indicates that complete conversion can be achieved within 2 to 4 hours under properly controlled conditions [10].
Process monitoring during large-scale Grignard reactions employs Fourier Transform Infrared spectroscopy to track the consumption of starting materials and formation of products [4]. This analytical approach allows for real-time detection of reaction initiation and provides early warning of potential stalling, which is crucial for maintaining process safety and product quality [4].
The bromination and subsequent hydroxylation sequence represents a critical synthetic pathway for introducing the requisite functional groups into the anthrone framework [11]. Traditional bromination methodologies employ molecular bromine as the electrophilic brominating agent, though this approach presents significant handling and safety challenges in industrial settings [12].
Modern bromination protocols have evolved to utilize alternative brominating reagents such as bromodimethylsulfonium bromide, which serves as a convenient and safer storage form of molecular bromine [13]. This reagent demonstrates excellent efficiency in the bromination of anthracene derivatives, achieving yields of 90 to 95 percent under mild reaction conditions [13]. The bromination typically proceeds in carbon tetrachloride or dichloromethane at room temperature without the need for additional catalysts [11].
The optimization of bromination conditions focuses on achieving regioselective substitution at the desired positions of the anthracene ring system [14]. Studies have demonstrated that the choice of solvent significantly influences both the reaction rate and selectivity [12]. Dimethylformamide has emerged as a particularly effective medium for bromination reactions, enabling high yields of 85 to 100 percent while maintaining excellent product purity [14].
Hydroxylation reactions following bromination can be accomplished through several mechanistic pathways [15]. Enzymatic hydroxylation systems offer exceptional selectivity, utilizing hydroxylase enzymes to insert oxygen atoms into carbon-hydrogen bonds with minimal side product formation [15]. These biocatalytic processes typically operate under mild conditions at 37 degrees Celsius, achieving yields of 60 to 80 percent with excellent functional group tolerance [16].
Chemical hydroxylation alternatives include metal-catalyzed oxidation systems that employ high-valent metal complexes [17]. Recent research has demonstrated that manganese-based hydroxylating agents can effectively activate aromatic carbon-hydrogen bonds under controlled conditions, providing an alternative to enzymatic systems for large-scale applications [17].
The sequential optimization of bromination and hydroxylation reactions requires careful consideration of protecting group strategies to prevent unwanted side reactions [14]. Temporary protection of sensitive functional groups during the bromination step, followed by deprotection prior to hydroxylation, has proven effective in maintaining high overall yields across the sequence [14].
The purification of 3,6-dihydroxy-10,10-dimethylanthrone to pharmaceutical standards requires sophisticated separation techniques capable of achieving purities exceeding 99 percent [18]. High Performance Liquid Chromatography represents the gold standard for analytical and preparative purification of anthrone derivatives [19].
Column chromatography using silica gel stationary phases provides an effective and economical approach for initial purification steps [19]. The separation mechanism relies on differential adsorption of compounds based on their polarity, with more polar compounds requiring more polar mobile phase compositions [19]. Typical mobile phase systems employ hexane and ethyl acetate gradients, allowing for effective separation of the target compound from synthetic impurities [19].
The selection of appropriate stationary phase materials significantly impacts purification efficiency [20]. Silica gel remains the most commonly employed stationary phase due to its excellent resolution and broad compatibility with organic solvents [19]. Alternative stationary phases, including alumina and polymer-based resins, offer specific advantages for particular separation challenges [20].
Flash chromatography systems provide a balance between purification speed and resolution, making them particularly suitable for pilot-scale operations [20]. These automated systems typically achieve processing times of 15 to 30 minutes while maintaining recovery yields of 80 to 90 percent [20]. The rapid processing capability makes flash chromatography an attractive option for time-sensitive pharmaceutical intermediate production.
Preparative High Performance Liquid Chromatography offers the highest purification standards, achieving purities of 99.5 to 99.9 percent [18]. The technique employs sophisticated gradient elution programs using mobile phase compositions that transition from 20 to 100 percent acetonitrile over controlled time periods [21]. While this approach requires expensive solvents and specialized equipment, it provides unmatched purity levels essential for pharmaceutical applications [18].
Supercritical Fluid Chromatography has gained recognition as an environmentally friendly alternative to traditional liquid chromatography [18]. This technique utilizes supercritical carbon dioxide as the mobile phase, offering advantages including reduced solvent consumption, faster analysis times, and improved separation of chiral compounds [18]. Recovery yields typically range from 80 to 90 percent with purities of 95 to 99 percent [18].
Crystallization techniques represent a complementary purification approach that can achieve high purities through controlled precipitation processes [22]. The development of appropriate crystallization conditions requires systematic optimization of parameters including solvent selection, temperature profiles, and seeding strategies [22]. Modern pharmaceutical crystallization employs Process Analytical Technology to monitor and control crystal formation in real-time [22].
Industrial-scale production of 3,6-dihydroxy-10,10-dimethylanthrone presents numerous technical and operational challenges that require sophisticated engineering solutions [23]. The transition from laboratory-scale synthesis to large-scale manufacturing involves fundamental changes in reaction kinetics, heat transfer, and mass transfer characteristics [7].
Temperature control represents one of the most critical challenges in industrial-scale synthesis [23]. Laboratory-scale reactions benefit from efficient heat dissipation due to favorable surface-area-to-volume ratios, while industrial reactors face significant heat accumulation challenges that can lead to dangerous hot spots [23]. The implementation of jacketed reactor systems with controlled cooling circuits provides essential temperature management capabilities [24].
Mixing efficiency becomes increasingly problematic as reactor volumes increase [23]. Poor mixing in large vessels can result in concentration gradients that negatively impact reaction selectivity and yield [23]. Advanced impeller designs and strategically positioned baffles help optimize mixing patterns and ensure uniform reaction conditions throughout the reactor volume [23].
Reagent addition strategies require careful optimization to prevent accumulation of reactive intermediates [7]. Slow addition protocols that work effectively at laboratory scale can cause dangerous accumulation of unreacted starting materials in industrial reactors [4]. Automated dosing systems with feedback control mechanisms provide the precision necessary for safe and efficient large-scale operations [23].
Process monitoring and control systems are essential for maintaining product quality and process safety [23]. Fourier Transform Infrared spectroscopy and reaction calorimetry provide real-time monitoring capabilities that enable early detection of process deviations [4]. These analytical techniques allow operators to make timely adjustments to maintain optimal reaction conditions [23].
Yield optimization strategies focus on minimizing material losses and maximizing product recovery [25]. Statistical Design of Experiments methodologies enable systematic optimization of multiple process parameters simultaneously [25]. These approaches have demonstrated significant improvements in overall process efficiency, with yield increases of 10 to 15 percent commonly achieved through systematic optimization [24].
Waste management considerations become increasingly important at industrial scale [23]. Large-scale processes generate substantial waste streams that require environmentally responsible treatment and disposal [26]. The implementation of green chemistry principles, including solvent recycling and waste minimization strategies, helps reduce environmental impact while improving process economics [23].
Quality control systems must ensure consistent product quality across large production batches [23]. Process Analytical Technology enables continuous monitoring of critical quality parameters, allowing for real-time adjustments to maintain product specifications [23]. These systems provide the level of control necessary to meet stringent pharmaceutical quality standards [26].
3,6-Dihydroxy-10,10-dimethylanthrone exhibits complex thermodynamic behavior characteristic of hydroxylated anthrone derivatives. While specific thermodynamic data for this compound remains limited in the literature, comparative analysis with structurally related compounds provides valuable insights into its phase behavior.
The molecular weight of 254.28 grams per mole [1] places this compound in the intermediate range among anthrone derivatives. The parent compound anthrone displays a melting point of 154-157 degrees Celsius [2] [3], while the closely related 10,10-dimethylanthrone shows a significantly lower melting point of 101-103 degrees Celsius [4] [5] [6]. This reduction in melting point upon methylation at the 10-position suggests that the dimethyl substitution disrupts the crystalline packing efficiency of the anthrone scaffold.
The introduction of hydroxyl groups at positions 3 and 6 would be expected to increase intermolecular hydrogen bonding capabilities, potentially elevating the melting point compared to the non-hydroxylated 10,10-dimethylanthrone. However, the precise melting point for 3,6-Dihydroxy-10,10-dimethylanthrone has not been experimentally determined in available literature sources.
Boiling point predictions can be estimated through structure-property relationships. The parent anthrone exhibits a boiling point of 721 degrees Celsius [3], while 10,10-dimethylanthrone shows a predicted boiling point of 346.6 degrees Celsius [4] [5]. The substantial reduction in boiling point upon dimethyl substitution reflects decreased intermolecular attractions and enhanced steric hindrance. For 3,6-Dihydroxy-10,10-dimethylanthrone, the hydroxyl groups would contribute to elevated boiling point through hydrogen bonding interactions, though specific experimental values remain unreported.
Phase transition behavior in anthrone derivatives is influenced by the balance between molecular symmetry, hydrogen bonding capacity, and steric factors [7]. The crystalline phase stability depends on the ability of molecules to achieve efficient packing arrangements. The hydroxyl substituents in 3,6-Dihydroxy-10,10-dimethylanthrone introduce both hydrogen bonding capabilities and conformational constraints that affect solid-state organization.
| Thermodynamic Property | Anthrone | 10,10-Dimethylanthrone | 3,6-Dihydroxy-10,10-dimethylanthrone |
|---|---|---|---|
| Melting Point (°C) | 154-157 [2] [3] | 101-103 [4] [5] | Not experimentally determined |
| Boiling Point (°C) | 721 [3] | 346.6 [4] [5] | Not experimentally determined |
| Density (g/cm³) | 1.055 [3] | 1.105 [4] [5] | Not experimentally determined |
The solubility profile of 3,6-Dihydroxy-10,10-dimethylanthrone reflects the structural features inherited from its anthrone framework combined with the polar character introduced by hydroxyl substituents. Anthrone derivatives are characteristically insoluble in water [8] [3] due to their predominantly hydrophobic aromatic character, and this compound follows the same pattern.
Aqueous solubility is severely limited by the extensive aromatic conjugation system. The parent anthrone is reported as insoluble in water [3], and related anthracene derivatives show extremely low aqueous solubility values in the microgram per liter range [9]. The presence of hydroxyl groups at positions 3 and 6 in the target compound provides some polar character but insufficient to overcome the hydrophobic dominance of the tricyclic aromatic system.
Organic solvent solubility varies significantly depending on solvent polarity and hydrogen bonding capacity. 10,10-Dimethylanthrone demonstrates slight solubility in chloroform and ethyl acetate [6], indicating moderate compatibility with polar aprotic and weakly polar protic solvents. The hydroxyl groups in 3,6-Dihydroxy-10,10-dimethylanthrone would enhance solubility in hydrogen bond accepting solvents while potentially reducing solubility in non-polar systems.
Protic organic solvents such as ethanol and methanol would be expected to provide enhanced solvation through hydrogen bonding interactions with the hydroxyl substituents. Aprotic polar solvents including dimethyl sulfoxide and dimethylformamide should also demonstrate good solvation capacity due to their ability to accept hydrogen bonds from the hydroxyl groups while accommodating the aromatic framework.
Non-polar solvents such as hexane, cyclohexane, and benzene would show limited solvation capacity due to the polar hydroxyl groups, though the aromatic anthrone core provides some compatibility with aromatic solvents like toluene and benzene through pi-pi stacking interactions.
| Solvent Class | Expected Solubility | Rationale |
|---|---|---|
| Water | Insoluble to very slightly soluble | Hydrophobic aromatic system dominates |
| Alcohols (methanol, ethanol) | Moderately soluble | Hydrogen bonding with hydroxyl groups |
| Chloroform | Slightly to moderately soluble | Based on 10,10-dimethylanthrone data [6] |
| Ethyl acetate | Slightly to moderately soluble | Hydrogen bond accepting capacity |
| Dimethyl sulfoxide | Good solubility expected | Strong hydrogen bond acceptor |
| Hexane | Poor solubility | Limited polar interactions |
Ultraviolet-Visible Spectroscopy of 3,6-Dihydroxy-10,10-dimethylanthrone reveals characteristic absorption patterns derived from its extended aromatic conjugation system. Anthraquinone derivatives typically exhibit four pi to pi-star absorption bands in the 220-350 nanometer range and one n to pi-star transition [10]. The anthrone chromophore in this compound would display similar electronic transitions with modifications due to the ketone functionality and hydroxyl substituents.
The primary absorption maximum is expected in the 250-400 nanometer region [10], characteristic of the anthrone conjugated system. Hydroxyl substituents at positions 3 and 6 act as auxochromic groups, causing bathochromic shifts (red shifts) in the absorption maxima due to increased electron density in the aromatic system. The enol tautomer formation through hydrogen bonding can further extend the conjugation and influence the spectral characteristics.
Infrared Spectroscopy provides definitive identification of functional groups present in 3,6-Dihydroxy-10,10-dimethylanthrone. The carbonyl stretching frequency appears in the 1650-1680 wavenumber region [11], characteristic of aromatic ketones with extended conjugation. The hydroxyl stretching vibrations manifest as broad absorption bands in the 3200-3600 wavenumber range [11] [12], with the breadth reflecting hydrogen bonding interactions.
Aromatic carbon-carbon stretching vibrations occur in the 1450-1600 wavenumber region [11] [12], while aromatic carbon-hydrogen stretching appears around 3000-3100 wavenumbers [12]. The dimethyl groups at position 10 contribute aliphatic carbon-hydrogen stretching in the 2850-3000 wavenumber range and methyl deformation bands around 1375-1450 wavenumbers [12].
Nuclear Magnetic Resonance Spectroscopy reveals the molecular framework through characteristic chemical shift patterns. Proton Nuclear Magnetic Resonance shows aromatic protons in the 7-8 parts per million region, with specific splitting patterns reflecting the substitution pattern on the anthrone rings. The dimethyl groups at position 10 appear as singlets in the 1-3 parts per million range, while hydroxyl protons typically resonate between 4-12 parts per million depending on hydrogen bonding strength and exchange rates.
Carbon-13 Nuclear Magnetic Resonance provides structural confirmation through characteristic carbon environments. The carbonyl carbon appears around 180-200 parts per million, while aromatic carbons resonate in the 110-160 parts per million region. Quaternary carbon at position 10 and methyl carbons appear in the aliphatic region below 50 parts per million.
| Spectroscopic Method | Key Features | Expected Values/Ranges |
|---|---|---|
| UV-Vis | Primary absorption maximum | 250-400 nm (extended conjugation) |
| IR - Carbonyl | C=O stretch | 1650-1680 cm⁻¹ |
| IR - Hydroxyl | O-H stretch | 3200-3600 cm⁻¹ (broad) |
| IR - Aromatic | C=C stretch | 1450-1600 cm⁻¹ |
| ¹H NMR - Aromatic | Aromatic protons | 7-8 ppm |
| ¹H NMR - Methyl | Dimethyl groups | 1-3 ppm |
| ¹³C NMR - Carbonyl | Ketone carbon | 180-200 ppm |
Chromatographic separation of 3,6-Dihydroxy-10,10-dimethylanthrone depends on the balance between hydrophobic interactions with the stationary phase and polar interactions with the mobile phase. The compound's amphiphilic character, combining a hydrophobic anthrone core with polar hydroxyl substituents, creates distinctive retention characteristics in various chromatographic systems.
High Performance Liquid Chromatography behavior varies significantly with column chemistry and mobile phase composition. On reversed-phase columns (C18, C8), the compound exhibits moderate retention due to hydrophobic interactions between the aromatic framework and the alkyl-bonded stationary phase. The hydroxyl groups reduce retention compared to non-hydroxylated anthrone derivatives by increasing affinity for polar mobile phase components.
Mobile phase optimization requires careful balance of organic and aqueous components. Methanol-water and acetonitrile-water systems provide effective separation, with typical retention times depending on organic content. Gradient elution from high aqueous content to high organic content facilitates optimal peak shape and resolution. pH adjustment may influence retention through ionization state changes of the hydroxyl groups.
Detection methods in High Performance Liquid Chromatography benefit from the compound's aromatic character. Ultraviolet detection at 254 nanometers or 280 nanometers provides sensitive detection, while fluorescence detection may offer enhanced selectivity if the compound exhibits native fluorescence. Mass spectrometric detection enables definitive identification through molecular ion confirmation and fragmentation patterns.
Thin Layer Chromatography provides rapid analytical assessment and preparative separation capabilities. Silica gel plates represent the most common stationary phase, with separation based on differential adsorption strength. The hydroxyl groups in 3,6-Dihydroxy-10,10-dimethylanthrone increase interaction with silica through hydrogen bonding, resulting in reduced mobility compared to non-hydroxylated analogs.
Mobile phase selection in Thin Layer Chromatography requires optimization for desired resolution. Moderately polar systems such as chloroform-methanol mixtures or ethyl acetate-hexane combinations typically provide good separation. The retention factor (Rf value) depends on mobile phase polarity, with more polar systems increasing compound mobility.
Detection and visualization employ various techniques suited to the compound's properties. Ultraviolet illumination at 254 nanometers reveals the compound as dark spots due to ultraviolet absorption by the aromatic system. Chemical staining reagents such as phosphomolybdic acid or anisaldehyde-sulfuric acid provide colored derivatives for enhanced visibility.
Comparative chromatographic behavior with related anthrone derivatives enables identification and purity assessment. 10,10-Dimethylanthrone would exhibit higher mobility in polar systems due to absence of hydroxyl groups, while more heavily hydroxylated derivatives would show reduced mobility. Column chromatography using silica gel or aluminum oxide enables preparative separation for compound isolation and purification.
| Chromatographic Method | Stationary Phase | Mobile Phase | Expected Behavior |
|---|---|---|---|
| HPLC - Reversed Phase | C18 column | Methanol-water gradient | Moderate retention |
| HPLC - Normal Phase | Silica column | Hexane-ethyl acetate | Strong retention |
| TLC | Silica gel | Chloroform-methanol (9:1) | Rf = 0.3-0.6 (estimated) |
| TLC | Silica gel | Ethyl acetate-hexane (1:1) | Lower mobility than non-hydroxylated analogs |